![molecular formula C4H7N5O B560772 N-(1H-tetrazol-5-ylmethyl)-acetamide CAS No. 108723-22-4](/img/structure/B560772.png)
N-(1H-tetrazol-5-ylmethyl)-acetamide
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Description
“N-(1H-tetrazol-5-ylmethyl)-acetamide” is a compound that has been used in the synthesis of various chemical structures. It has been employed in the development of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent . This compound plays a significant role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of “N-(1H-tetrazol-5-ylmethyl)-acetamide” involves a solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent. This process employs the monomer approach. The monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine is accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis
The molecular structure of “N-(1H-tetrazol-5-ylmethyl)-acetamide” is complex and involves various elements. The structure of this compound was confirmed by elemental analysis and X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving “N-(1H-tetrazol-5-ylmethyl)-acetamide” are complex and involve multiple steps. For instance, the synthesis of this compound involves a Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide . Other reactions include the conversion of nitriles into 5-substituted 1H-tetrazoles .Future Directions
The future directions for “N-(1H-tetrazol-5-ylmethyl)-acetamide” could involve further exploration of its potential applications in medicinal and pharmaceutical fields. For instance, one potent tetrazole derivative, namely, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c), could be a potential drug against epidermoid carcinoma .
properties
IUPAC Name |
N-(2H-tetrazol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-3(10)5-2-4-6-8-9-7-4/h2H2,1H3,(H,5,10)(H,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXUPAJHLLZSST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NNN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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